Journal Name:Medicinal Chemistry Research
Journal ISSN:1054-2523
IF:2.351
Journal Website:http://www.springer.com/biomed/pharmaceutical+science/journal/44
Year of Origin:1991
Publisher:Birkhauser Boston
Number of Articles Per Year:220
Publishing Cycle:Monthly
OA or Not:Not
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jfca.2023.105564
In this study, the novel magnetic molecularly imprinted polymers were successfully synthesized by surface imprinting technique and used as magnetic adsorbent for extracting six strobilurin fungicides from agricultural products. The magnetic molecularly imprinted polymers showed the typical core-shell structure with high maximum adsorption capacity (42.7 mg/g) and rapid adsorption equilibration (3 min) and specific recognition ability. The parameters (elution solvent, elution time, adsorption time, loading solvent and solution pH) in magnetic solid phase extraction were evaluated. Under the optimum adsorption and desorption condition, the magnetic solid phase extraction process based on magnetic molecularly imprinted polymers coupled with high performance liquid chromatography-tandem mass spectrometry was developed for the sensitive detection of strobilurin fungicides from agricultural products. The developed method presented good linearity (5–200 ng/mL) with correlation coefficients (R2) ≥ 0.9990. The limits of detection and quantification were 0.03–0.49 ng/g and 0.09–1.64 ng/g, respectively. At the three different concentration (20, 50, 100 ng/g) spiked in agricultural products, the good recovery (71.5%−115.8%) was obtained and the relative standard deviations were below 8.3%. These results indicated that this established method was sensitive, accurate, selective and reproducible.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.jfca.2023.105495
New methodologies for the analysis of Fe, Mn, Mg, and Ca content in cane syrups using FAAS combined with ultrasound-assisted extraction (UAE) were developed and validated. For multivariate optimization of UAE, a simplex-centroid mixture design and individual desirability functions were applied to achieve the best composition of extraction solvents (HNO3, HCl, and water). Under optimal conditions of ultrasound-assisted extraction (100 W, 37 kHz, 10 min, 5.0 mL of extraction solvent (ultrapure water for Fe and Mn and HNO3:H2O (75:25%, v/v), corresponding to a 1.19 mol L−1 HNO3 solution for Mg and Ca)), method validation showed good linearity, confirmed by regression analysis, and low LOD and LOQ values of 0.266–0.284 μg g−1 and 0.114–0.861 μg g−1. Estimates of repeatability and mean precision (RSD = 0.44–2.11%), Horrat values (0.07–0.26), and assessment of trueness by comparing sample preparation methods using a paired t-test demonstrated the excellent precision and trueness of the developed methods. The methods were applied to twenty-five cane syrup samples, and the results of the multivariate analysis showed that the metal ions can be used as indicators of geographical origin or contamination during manufacturing or processing, thus helping to ensure the food quality and safety of this sweetener.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jfca.2023.105523
A comprehensive understanding of the molecular composition of Chinese baijiu is of great value for understanding the flavor and improving the quality. Liquid chromatography-mass spectrometry (LC-MS) is a good tool for the analysis of Chinese baijiu. However, the lack of a related database makes it difficult to annotate corresponding LC-MS data. Therefore, a Chinese baijiu compound database (CBDB) containing 5709 compounds was constructed based on literature and text mining, and further, a Chinese baijiu LC-MS database (LCMS-CBDB) was built by endowing each compound with retention time, exact mass, and MS2 information. In total, 468 compounds were identified in six Chinese baijiu samples by searching LCMS-CBDB. Further, 2 database enhancement strategies were proposed based on biological transformation and theoretical homologue expansion. As an example, four monoglycerides were successfully identified and validated using the extended CBDB, and three of them were reported in baijiu for the first time.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.jfca.2023.105494
Triterpene alcohols with a series of bioactivities are important minor compounds in camellia oil. Thus, the determination and characterization of triterpene alcohols in camellia oil are essential to the development of camellia oil bioactivity. Herein, a method that simultaneously determines 11 triterpene alcohols was developed and validated; samples from different production areas and oil processing methods were determined, and the storage and thermal stability of triterpene alcohol were characterized. Results showed that the proposed method had good sensitivity, accuracy, and precision, with linearity, LOD, LOQ, spike recovery, and RSD of 0.9964–0.9989, 0.14–5.53 mg/kg, 0.45–18.44 mg/kg, 82.90%108.51%, and 4.38%12.69%, respectively. Oils processed with low press flux, cold press, and aqueous extraction had high triterpene alcohol content. Triterpene alcohols showed fluctuation similar to sterols. They were stable overall during storage, and were degraded during heating. Our study can be used as a reference for triterpene alcohol determination and development of camellia oil products containing high content of triterpene alcohols.Data availabilityNo data was used for the research described in the article.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jfca.2023.105514
This study compares the performance of Hanseniaspora vineae (Hv) under mixed culture fermentation with Saccharomyces cerevisiae, with a conventional control (Sc) for the production of base wine. Hv exhibited fermentation kinetics comparable to controls when its nutritional requirements were satisfied. Volatile acidity in Hv from one batch was significantly lower (–0.3 g/L) compared to the controls, while in the other two batches the levels were equal. Interestingly, Hv trials showed a significant degradation of malic acid (–0.9 g/L on average) without variations of pH. Even though the matrix influenced the volatile composition, the characteristic features of H. vineae remained intact, with 24-fold higher levels of 2-phenylethyl acetate. There was no higher production of 2-aminoacetophenone, albeit tryptophan (known as a 2-aminoacetophenone precursor) is a preferred amino acid for H. vineae. Results suggest the potential of H. vineae to produce base wine with a broad spectrum of aroma compounds that increase flavor complexity, if obtained from nutrient-balanced grape musts.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jfca.2023.105534
Selenium (Se) is essential for human health because it is linked to important biological functions and antioxidant activity. Consumption of Se-biofortified rice can reduce the incidence of severe diseases. Although not essential, Se has been proven beneficial to vascular plants. Thus, the present study explored the effects of foliar application of Se on the biofortification, agronomic characteristics and physiological activity of 13 irrigated rice cultivars. The experiment followed a randomized block design in a strip scheme, with a 13 × 2 arrangement and four replicates. The factors included 13 commercially irrigated rice cultivars and two Se application levels (0 and 60 g ha -1). Foliar application of Se did not affect the growth and yield of the tested irrigated rice cultivars. In fact, the presence of Se during plant cultivation increased the transpiration rate and chlorophyll content. Moreover, Se accumulation in rice grains significantly varied among the tested cultivars. Overall, foliar application of Se can satisfy the minimum daily intake of this element through the consumption of grains of 11 of the 13 rice cultivars tested.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.jfca.2023.105473
A simple, rapid, effective, and environmental friendly analytical procedure for determining three pyrethroids (tetramethrin, lambda-cyhalothrin and fenvalerate) in edible fungi was developed by high-performance liquid chromatography-diode array detection after magnetic effervescence-assisted switchable solvent dispersive liquid-liquid microextraction (MEA-SHS-DLLME). In the extraction procedure, hexanoic acid and carbon dioxide were used as the extraction and dispersion solvents. The magnetic Fe3O4@ graphene with large specific surface area were used to adsorb the extraction solvent and the target analytes. The optimized conditions were as follows: sodium hexanoate 45 mg, citric acid 90 mg, sodium bicarbonate 60 mg, Fe3O4@ graphene mixing ratio 1:6, and dosage of Fe3O4@ graphene 25 mg. Under these conditions, accuracy and precision were demonstrated at the concentration range of 1.25–125 mg/kg, and the correlation coefficients were between 0.9903 and 0.9998. The limits of detection and quantification were 0.0067–0.0329 mg/kg and 0.0224–0.1096 mg/kg, and the extraction recovery was 81.0–97.4 % with relative standard deviations < 5.1 %. The technique had been successfully proven to be valuable for the ultrasensitive detection of tetramethrin, lambda-cyhalothrin and fenvalerate in 5 kinds of edible fungi, and only magnetic effervescent tablets containing switchable solvent were needed without dispersing solvent, centrifugation, and complex instruments. Moreover, the extraction recovery was better than other reported methods. This novel approach has a favorable potential to be applied for detection of pyrethroid residues in other samples.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.jfca.2023.105484
Ricinine, a toxic compound found in castor plants (Ricinus communis), causes abdominal pain, nausea, and vomiting. Castor leaves and castor oil-based dietary supplements are commonly consumed, but their ricinine content has not been evaluated for safety. This study aimed to determine the ricinine concentration in these products and to evaluate the ricinine exposure level from their consumption. The developed method combines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) technique and liquid chromatography–tandem mass spectrometry (LC–MS/MS). A matrix-matched calibration method for castor leaves is then proposed, which demonstrates high linearity over a wide concentration range (50–1000 µg/kg; r2 > 0.995). The intraday and interday accuracies ranged from 93.6% to 113.7%; the precisions were within 10%. The limits of detection and quantitation were ≤8.9 µg/kg and ≤26.9 µg/kg, respectively, and this validated method was successfully applied to commercial castor plant-based products. Ricinine exposure from the consumption of these foods was estimated to be 0.0001–0.2792 µg/kg body weight/day. This study assesses the safety of castor plant-based food products and could help prevent potential health risks associated with ricinine consumption.
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-06-30 , DOI:
10.1016/j.jfca.2023.105505
The aim of the study was to investigate the content of macro- and microelements in fresh multi-flower honey from different regions of Kosovo. The samples of fresh honey were collected in July and September 2019 from 99 sampling locations. The samples were mineralised by microwave method and analysed by inductively coupled plasma - atomic emission spectroscopy (ICP-AES) and inductively coupled plasma - mass spectrometry (ICP-MS). Three groups of elements of mixed origin were identified by Factor analysis; the first group is mainly of anthropogenic origin (Mo, Pb, Sb, Se, Ti, Tl) and two other groups are of mixed anthropogenic and geogenic origin (As, K, Mg, Mn, P and Ag, Al, Li). The contents of some elements in honey from Kosovo were determined within the following mean values: Ca: 110, Mn: 2.4, Mg: 65, P: 75, Zn: 2.8, Cu: 2.0, Fe: 4.6, Na: 56 and K: 970 mg/kg. The contents of the elements in the samples can be given in the following descending order: K > Ca > P > Mg > Na > Fe > Zn > Mn > Cu. In addition, it was found that the average contents of some heavy metals are as follows: Cd: 23 µg/kg, Cr: 0.38 mg/kg, Pb: 0.20 mg/kg, As: 6.8 µg/kg, which are below the limit allowed by the Codex Alimentarius CXS 193-1995 of the Food and Agriculture Organisation and the World Health Organisation (FAO/WHO).
Medicinal Chemistry Research ( IF 2.351 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.jfca.2023.105530
The ochratoxin A (OTA) nanobody-Glutathione S-transferase (GST) fusion protein preparation and one-step immunoassay for detection OTA in cereal were described in this study. We optimized the OTA nanobody codons and the soluble OTA nanobody-GST fusion protein was expressed in Escherichia coli (E. coli). The expression conditions were optimized and the high-yield fusion protein was purified by GST affinity method. Then, the one-step immunoassay was selected to detect cereal samples by a comparison among three immunoassay modes. SDS-PAGE and western blot analyses revealed that the molecular weight of OTA nanobody-GST fusion protein was about 41 kDa. The expression yield reached to 32.9%, and the purified fusion protein was 2.07 mg/L bacteria. The one-step immunoassay indicated that the average concentration required for 50% inhibition of binding (IC50) and the limit of detection (LOD) for OTA were 2.25±0.08 ng/mL and 0.32±0.06 ng/mL, and the linear range was from 0.63±0.08 ng/mL to 10.62±1.27 ng/mL. The recovery rate of spiked cereal was from 85.34% to 116.19%. The present findings indicated that the entire time of one-step immunoassay was 15 min. It could be further used to develop a rapid detection kit for detection of OTA.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | CHEMISTRY, MEDICINAL 药物化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.80 | 32 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/mcre/